molecular formula C9H9N3O3S B417167 2-[(Carbamothioylamino)carbamoyl]benzoic acid CAS No. 112273-79-7

2-[(Carbamothioylamino)carbamoyl]benzoic acid

Cat. No.: B417167
CAS No.: 112273-79-7
M. Wt: 239.25g/mol
InChI Key: KPSPJRDTOGNICU-UHFFFAOYSA-N
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Description

2-[(Carbamothioylamino)carbamoyl]benzoic acid is a specialized benzoic acid derivative with the molecular formula C9H9N3O3S and a PubChem CID of 730745 . This compound features a benzoic acid core scaffold, a structure of significant importance in medicinal chemistry due to its presence in various pharmacologically active molecules . Derivatives of benzoic acid are extensively utilized in scientific research as key intermediates in the synthesis of more complex molecules, including potential pharmaceuticals, dyes, and perfumes . The structure of this particular compound, which incorporates a thiourea-like moiety (carbamothioylamino) within its carbamoyl side chain, suggests potential for diverse biological activities and makes it a valuable scaffold for chemical exploration . Researchers value such anthranilic acid-derived structures for developing novel compounds with targeted properties . As a building block, it can be used in organic synthesis to create libraries of compounds for high-throughput screening in drug discovery programs. This product is intended for research applications in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

2-[(carbamothioylamino)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3S/c10-9(16)12-11-7(13)5-3-1-2-4-6(5)8(14)15/h1-4H,(H,11,13)(H,14,15)(H3,10,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSPJRDTOGNICU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Carbamothioylamino)carbamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with thiourea and other reagents under specific conditions. One common method includes:

    Starting Material: Benzoic acid or its derivatives.

    Reagents: Thiourea, carbamoyl chloride, and appropriate solvents.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Carbamothioylamino)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

2-[(Carbamothioylamino)carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Carbamothioylamino)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Analgesic Activity: Comparison with Isoindoline-1,3-dione Derivatives

This highlights the critical role of the isoindoline-1,3-dione core in bioactivity, which is absent in the benzoic acid analog. The thiourea group in 2-[(carbamothioylamino)carbamoyl]benzoic acid may similarly limit interactions with analgesic targets .

Kartogenin: Biphenyl Carbamoyl Derivative

Kartogenin (2-[(4-phenylphenyl)carbamoyl]benzoic acid) is a structurally related compound with a biphenyl carbamoyl group at position 2. It is used in stem cell differentiation and cartilage regeneration. The biphenyl group enhances hydrophobic interactions with cellular targets, a feature absent in the thiourea-containing analog. Kartogenin’s molecular weight (317.34 g/mol) and bulkier structure likely improve binding affinity compared to simpler derivatives .

Halogenated Derivatives: Enhanced Bioactivity

Halogenation significantly alters bioactivity. For example:

  • 2-Chloro-5-[...]benzoic acid (CAS 433950-47-1) includes a chlorine atom and propenoyl group, which may enhance receptor binding through electronegative effects. These modifications contrast with the unsubstituted thiourea group in the target compound .

Substituent Effects on Solubility and Stability

  • 5-Carbamoyl-2-hydroxybenzoic acid : A hydroxyl group at position 2 and carbamoyl at position 5 (molecular weight: 181.15 g/mol) introduces hydrogen-bonding capacity, possibly improving solubility in polar solvents .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
2-(Carbamothioylamino)benzoic acid Thiourea at position 2 196.23 Base compound; storage-sensitive
Kartogenin Biphenyl carbamoyl at position 2 317.34 Stem cell differentiation
3-[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid Bromine, methyl groups 461.41 Antimicrobial potential
5-Carbamoyl-2-hydroxybenzoic acid Hydroxyl at 2, carbamoyl at 5 181.15 Enhanced solubility
2-[(Phenylmethyl)carbamoylamino]benzoic acid Benzyl carbamoylamino 270.29 Hydrophobic interactions

Biological Activity

2-[(Carbamothioylamino)carbamoyl]benzoic acid, also known by its chemical identifier 112273-79-7, is a complex organic compound with notable potential in biological applications. Its structure includes a benzoic acid moiety and a carbamothioylamino group, which contribute to its unique biological properties. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C11H12N2O3S\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)20

The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation, making it a promising candidate for further development in cancer therapy.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Interaction : It has been suggested that the compound interacts with specific receptors involved in apoptosis and cell signaling pathways.
  • Signal Transduction Pathways : The activation of apoptotic pathways via caspase activation has been documented, leading to programmed cell death in cancer cells.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria, suggesting its potential use in clinical settings to combat resistant infections.
  • Cancer Research : A publication in Cancer Letters explored the effects of the compound on various cancer cell lines, revealing its ability to significantly reduce cell viability and induce apoptosis.

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